

Eragidomide (CC-90009) Clinical Trial NCT02848001: Technical Support Resource

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Compound of Interest		
Compound Name:	Eragidomide	
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This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated Phase 1 clinical trial NCT02848001 for **Eragidomide** (CC-90009). The content is structured to address potential questions arising from the trial's outcome and to provide available data and experimental context.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the NCT02848001 clinical trial?

A1: The Phase 1 clinical trial NCT02848001, which evaluated the safety and efficacy of **Eragidomide** in patients with relapsed or refractory acute myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS), was terminated primarily due to a lack of efficacy observed in the short-term acute phase of the study.[1] Some sources also indicate that the discontinuation of the drug's development was a result of a combination of this lack of efficacy and changes in the business objectives of the sponsor, Celgene.[2]

Q2: Were there any safety concerns that led to the trial's termination?

A2: While the trial was terminated for lack of efficacy, dose-limiting toxicities (DLTs) were reported at higher dose levels (2.4 mg to 3.6 mg).[3] These included hypotension, systemic inflammatory response syndrome (SIRS), hyperbilirubinemia, pneumonitis, and pericarditis with tamponade.[3] However, the primary reason cited for termination was not safety, but the insufficient anti-leukemic activity observed.



Q3: What is the mechanism of action of Eragidomide?

A3: **Eragidomide** (CC-90009) is a first-in-class small molecule that acts as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase complex. It selectively targets the translation termination factor G1 to S phase transition 1 (GSPT1) for ubiquitination and subsequent proteasomal degradation.[4] The degradation of GSPT1 disrupts protein translation, leading to apoptosis in cancer cells.

Q4: Was any clinical activity observed before the trial was terminated?

A4: Yes, preliminary results from the dose-finding phase of the study indicated some anti-leukemic activity. Evidence of on-target activity, such as the degradation of GSPT1, and decreases in bone marrow and/or peripheral blasts were observed in patients treated with ≥1.2 mg of **Eragidomide**. However, this activity was not deemed sufficient to warrant continuation of the trial.

Quantitative Data Summary

The following table summarizes the key quantitative data available from the initial phase of the NCT02848001 trial, as of a May 15, 2019 data cutoff.



Parameter	Value	
Patient Population		
Total Patients Treated	45	
Median Age (Range)	66 years (27-81)	
Male Patients	73%	
Refractory to Last Therapy	80%	
Refractory to All Prior Therapy	38%	
Secondary AML	31%	
Dosing and Schedules		
Dose Levels	0.3 mg to 3.6 mg	
Dosing Schedule 1	Days 1-5 of a 28-day cycle (35 patients)	
Dosing Schedule 2	Days 1-3 and 8-10 of a 28-day cycle (10 patients)	
Safety and Tolerability		
Patients with ≥1 Serious TEAE	80%	
Most Common Serious TEAE	Infections (47%)	
TEAEs Leading to Discontinuation	4% (2 patients)	
Dose Interruptions due to TEAEs	27% (12 patients)	
Dose Reductions due to TEAEs	4% (2 patients)	
Efficacy		
Patients Discontinuing due to PD or Lack of Efficacy	60% of those who discontinued (24 out of 40)	

TEAE: Treatment-Emergent Adverse Event; PD: Progressive Disease

Experimental Protocols



Study Design

The NCT02848001 study was a Phase 1, multicenter, open-label, dose-escalation trial.

- Part A (Dose Escalation): This part of the study aimed to evaluate the safety and tolerability
 of escalating doses of Eragidomide in patients with relapsed or refractory AML. A modified
 3+3 design was used to determine the maximum tolerated dose (MTD) and the
 recommended Phase 2 dose (RP2D).
- Part B (Expansion): This planned expansion phase was intended to further evaluate the safety and efficacy of **Eragidomide** at or below the MTD in specific patient cohorts to confirm the RP2D. This part of the trial was not fully executed due to the early termination.

Treatment Administration

Eragidomide was administered intravenously daily according to the specified schedules in 28-day cycles.

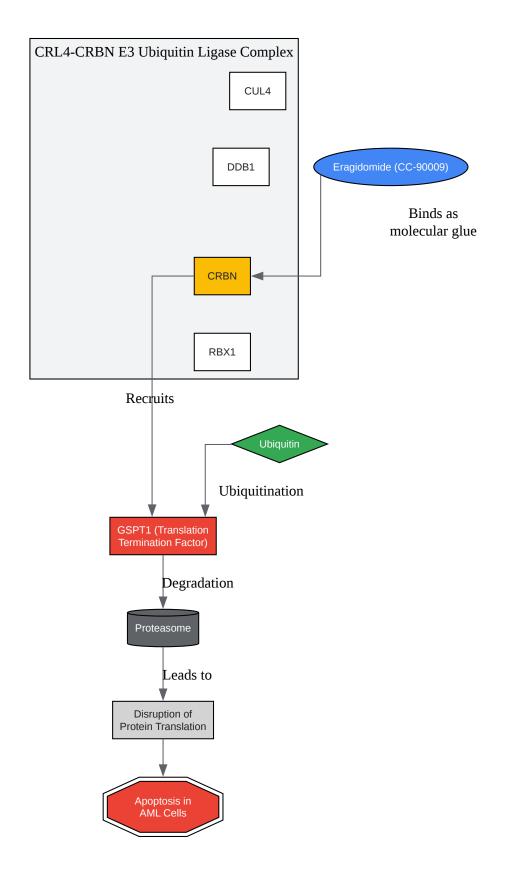
Outcome Measures

- Primary Outcome Measures: To determine the incidence of dose-limiting toxicities and to establish the MTD.
- Secondary Outcome Measures: To characterize the pharmacokinetic profile of Eragidomide (including Cmax, AUC, and tmax) and to assess the preliminary anti-leukemic activity based on the International Working Group (IWG) response criteria for AML and MDS.

Visualizations

Signaling Pathway of Eragidomide



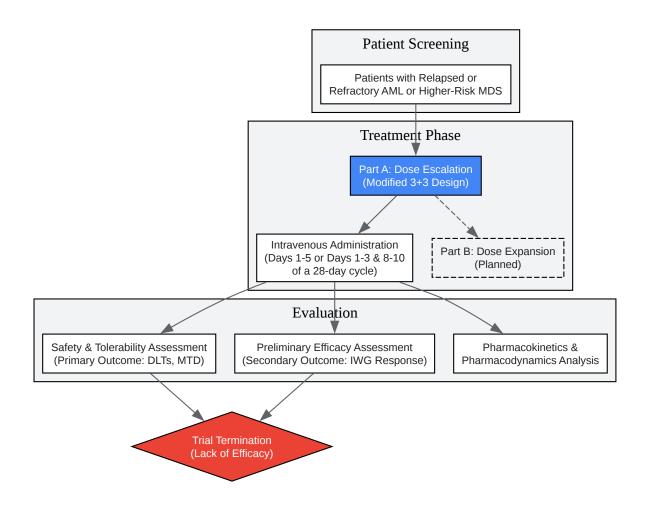


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Caption: Mechanism of action of **Eragidomide**.



Experimental Workflow of NCT02848001



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Caption: High-level workflow of the NCT02848001 clinical trial.

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